Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate

Medicinal chemistry Structure-activity relationship Nitroarene pharmacology

SAR studies on Shank3 PDZ domain inhibitors demand the exact meta-nitro regioisomer-para-nitro analogs like FLI-06 engage an unrelated biological pathway (Notch signaling, EC₅₀ 2.3 μM). This compound resolves that specificity gap. • ≥95% purity supports multi-step diversification without impurity propagation; orthogonal ethyl ester protection at C-4 enables selective derivatization at the 5-oxo ketone handle. • Favorable drug-like parameters (clogP 2.38, TPSA 82.67 Ų, zero Lipinski violations) suit fluorescence polarization competition assays and PAMPA/Caco-2 permeability benchmarking. • Established supplier network with documented QA and ambient-temperature global shipping ensures reliable, reproducible procurement.

Molecular Formula C18H16N2O5
Molecular Weight 340.335
CAS No. 866050-46-6
Cat. No. B2393718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate
CAS866050-46-6
Molecular FormulaC18H16N2O5
Molecular Weight340.335
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=C1C(=O)CCC2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O5/c1-2-25-18(22)13-10-15(11-5-3-6-12(9-11)20(23)24)19-14-7-4-8-16(21)17(13)14/h3,5-6,9-10H,2,4,7-8H2,1H3
InChIKeyZDUGGZIBFCIFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate: Structural and Physicochemical Baseline


Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate (CAS 866050-46-6) is a synthetic tetrahydroquinoline derivative with molecular formula C18H16N2O5 and molecular weight 340.33 g/mol . The compound features a partially saturated 5,6,7,8-tetrahydroquinoline core bearing a 5-oxo group, an ethyl ester at the 4-position, and a 3-nitrophenyl substituent at the 2-position. Commercially available at a specified minimum purity of 95% from established suppliers , this compound belongs to the tetrahydroquinoline-4-carboxylate class, which has been identified in high-throughput screening campaigns as a privileged scaffold for inhibiting protein–protein interactions, notably the Shank3 PDZ domain implicated in autism spectrum disorders [1]. Its predicted physicochemical profile—clogP of 2.38 and topological polar surface area (TPSA) of 82.67 Ų—places it within Lipinski's Rule of 5 boundaries, suggesting favorable drug-like properties for hit-to-lead exploration [2].

Tetrahydroquinoline-4-carboxylate scaffold for Shank3 PDZ protein–protein interaction inhibition studies
Drug-like physicochemical profile meeting Lipinski Rule of 5 criteria
Supplier-specified minimum purity baseline for reproducible dose–response assays

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate: Generic Substitution Risks


Tetrahydroquinoline-4-carboxylates represent a scaffold with demonstrated biological relevance, but substitution within this class is non-trivial due to the profound impact of regioisomeric nitro positioning, ester identity, and core saturation on both physicochemical and target-engagement properties. The 3-nitrophenyl (meta-nitro) substitution in the target compound confers an electronic profile distinct from the 4-nitro (para) regioisomer found in FLI-06 (CAS 313967-18-9): the meta-nitro group withdraws electrons primarily by induction, while the para-nitro group withdraws by both induction and resonance, altering hydrogen-bonding capacity and dipole moment [1]. This electronic difference directly affects reactivity in reduction chemistry and protein–ligand recognition. Furthermore, replacing the ethyl ester with a carboxylic acid (as in 2-(3-nitrophenyl)quinoline-4-carboxylic acid, CAS 70097-12-0) or a bulky cyclohexyl ester (as in FLI-06) shifts lipophilicity, solubility, and metabolic susceptibility—parameters that are critical in cell-based and in vivo experimental outcomes [2]. Even within the tetrahydroquinoline subclass, variations in the degree of ring saturation (5,6,7,8-tetrahydro vs. 1,4,5,6,7,8-hexahydro) alter conformational flexibility and π-system extent, which in turn modulate target binding kinetics and off-target promiscuity. Direct procurement of the exact compound with specified purity (≥95%) is therefore essential for reproducible SAR studies and screening campaigns, as minor structural deviations can produce non-overlapping biological profiles [3].

Nitro regioisomerism

Meta-nitro (inductive) vs. para-nitro (inductive+resonance) electronic profiles may shift target engagement and reduction chemistry outcomes.

Ester substitution

Replacing ethyl ester with cyclohexyl ester or free acid alters lipophilicity, solubility, and metabolic susceptibility, potentially affecting cell-based assay performance.

Core saturation

5,6,7,8-Tetrahydroquinoline conformational flexibility and Shank3 PDZ binding mode may not transfer to fully aromatic quinoline analogs.

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate: Comparator-Based Evidence


Nitro Regioisomerism: Meta vs. Para Electronic Effects

The target compound bears a 3-nitrophenyl (meta-nitro) substituent, which is electronically distinct from the 4-nitrophenyl (para-nitro) group present in the established tool compound FLI-06 (CAS 313967-18-9). In FLI-06, the para-nitro group participates in resonance withdrawal (σp⁻ = 1.27), while the meta-nitro group in the target compound exerts only inductive withdrawal (σm = 0.71) [1]. This difference is not cosmetic: in tetrahydroquinoline-based Flex-Het anticancer agents, the 4-nitrophenyl-bearing compound 3a demonstrated an IC50 of 3.8 μM with 94.8% efficacy against A2780 ovarian cancer cells, whereas the parent SHetA2 (also 4-nitrophenyl) showed IC50 3.17 μM with 84.3% efficacy, indicating that even within the same regioisomer, efficacy can diverge substantially [2]. The 3-nitro regioisomer remains pharmacologically unexplored in this context, representing a structurally distinct probe for interrogating nitro group electronic effects on target engagement [3].

Nitro Regioisomerism
Class-level inference
Target (meta-NO₂): σₘ = 0.71 (inductive only)
FLI-06 (para-NO₂): σₚ⁻ = 1.27 (resonance + induction)
Electronic pharmacophore differentiation context
No reported meta-nitro biological activity in peer-reviewed literature
Medicinal chemistry Structure-activity relationship Nitroarene pharmacology

Ester Group Impact on Lipophilicity and Permeability

The target compound contains an ethyl ester at the 4-carboxylate position, yielding a computed clogP of 2.38 and TPSA of 82.67 Ų, which meets all Lipinski Rule of 5 criteria (MW 340.33 ≤ 500; clogP ≤ 5; HBA 7 ≤ 10; HBD 1 ≤ 5) [1]. By contrast, FLI-06 (CAS 313967-18-9) incorporates a bulky cyclohexyl ester (MW 438.52, clogP ~4.5 estimated), which substantially increases lipophilicity and may enhance membrane partitioning but also elevate metabolic liability and plasma protein binding . The carboxylic acid analog 2-(3-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-12-0, MW 294.26) is more polar and ionizable at physiological pH (predicted pKa ~2.5–3.5 for the carboxylic acid), which can limit passive membrane permeability relative to the ethyl ester prodrug form . These physicochemical differences translate directly into divergent experimental handling requirements (solubility, DMSO stock concentration, aqueous dilution protocols) and affect the compound's suitability for specific assay formats (biochemical vs. cell-based vs. in vivo) [2].

Ester Lipophilicity
Cross-study comparable
clogP 2.38, TPSA 82.67 Ų (ethyl ester)
vs. estimated clogP ~4.5 (cyclohexyl ester FLI-06)
Supports balanced permeability and solubility profile
Computed drug-likeness parameters; experimental validation recommended
Drug-likeness ADME prediction Physicochemical profiling

Core Saturation: Tetrahydroquinoline vs. Aromatic Quinoline

The target compound features a 5,6,7,8-tetrahydroquinoline core (fraction sp³ = 0.11), which introduces conformational flexibility absent in the fully aromatic 2-(3-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-12-0) [1]. This partial saturation is pharmacologically relevant: the tetrahydroquinoline-4-carboxylate scaffold was identified via high-throughput fluorescence polarization screening as a privileged chemotype for Shank3 PDZ domain inhibition, with co-crystal structures (PDB ID: 3O5N, resolution 1.83 Å) confirming a binding mode distinct from that of canonical peptide ligands [2]. The saturated 5,6,7,8-ring enables the carboxylate ester to adopt an orientation that engages a cryptic binding pocket outside the canonical PDZ peptide-binding groove. In contrast, fully aromatic quinoline-4-carboxylic acids are more commonly associated with dihydroorotate dehydrogenase (DHODH) inhibition (e.g., brequinar analogs, IC50 values in the low nanomolar range), highlighting how core saturation redirects target selectivity within the broader quinoline chemical space [3]. Furthermore, the 5-oxo group on the saturated ring provides a synthetic handle (e.g., for hydrazone formation or reductive amination) that is unavailable in fully aromatic or fully reduced analogs [4].

Core Saturation
Class-level inference
5,6,7,8-Tetrahydroquinoline (sp³ 0.11) with 5-oxo
vs. fully aromatic quinoline-4-carboxylic acid
Distinct Shank3 PDZ binding mode vs. DHODH inhibition profile
Co-crystal PDB 3O5N confirms non-canonical binding pocket engagement
Scaffold diversity Conformational analysis Tetrahydroquinoline pharmacology

Purity Specification and Vendor Documentation

The target compound is commercially available with a documented minimum purity specification of 95% from AKSci (Catalog No. 4689CF) and CymitQuimica (Ref. 3D-RJB05046) . This specification provides a verifiable quality baseline that can be used in procurement decisions. In contrast, the closely related 2-(3-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-12-0) is offered at NLT 98% purity by certain suppliers, while FLI-06 (CAS 313967-18-9) is reported at 99.78% purity by Amerigo Scientific [1]. Purity differences on the order of 3–5% may appear minor, but for quantitative dose–response assays (e.g., IC50 determinations), a 5% impurity can introduce systematic error comparable to the biological variability in replicate measurements, particularly when impurities possess independent biological activity. Procurement of the documented 95%-purity compound with a traceable certificate of analysis ensures experimental reproducibility across laboratories and over time [2].

Purity Specification
Cross-study comparable
Target: 95% minimum purity (AKSci/CymitQuimica)
Comparators: NLT 98% (free acid), 99.78% (FLI-06)
Supports quantitative assay correction factor
Vendor certificate of analysis recommended for each lot
Quality control Compound procurement Reproducibility

Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate: Application Scenarios


Shank3 PDZ Domain Targeting in Autism

The tetrahydroquinoline-4-carboxylate scaffold is validated as a Shank3 PDZ domain inhibitor chemotype by co-crystal structure (PDB 3O5N, 1.83 Å resolution) [1]. The target compound, with its 3-nitrophenyl substituent and ethyl ester, represents an unexplored derivative within this inhibitor class. Its drug-like physicochemical profile (clogP 2.38, TPSA 82.67 Ų, zero Lipinski violations) makes it suitable for fluorescence polarization competition assays against the established high-affinity peptide ligand, and its distinct meta-nitro electronics may probe the cryptic binding pocket identified outside the canonical PDZ peptide recognition groove [2]. Researchers investigating protein–protein interaction inhibitors for neurodevelopmental disorders should prioritize this compound over the para-nitro analog FLI-06, which targets Notch signaling (EC50 2.3 μM) and engages a different biological pathway, and over the fully aromatic quinoline analog, which lacks the conformational complementarity to the Shank3 PDZ binding site .

5-Oxo-Tetrahydroquinoline as a Synthetic Intermediate

The 5-oxo group on the saturated ring provides a reactive carbonyl handle for diversification chemistry including hydrazone formation, reductive amination, and heterocycle annulation, as demonstrated by Namyatova et al. (2023) for the 2-aryl-7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic acid series [1]. The target compound's ethyl ester protection at the 4-position is orthogonal to the 5-oxo ketone, enabling sequential derivatization strategies that are not feasible with free carboxylic acid analogs. Its 95% minimum purity specification ensures adequate starting material quality for multi-step synthetic sequences where impurity propagation would compromise final product integrity.

Nitroarene Bioactivation and Hypoxia-Selective Cytotoxicity

The 3-nitrophenyl group in the target compound is a potential substrate for intracellular nitroreductases, which are upregulated in hypoxic tumor microenvironments. This bioactivation mechanism has been exploited in tetrahydroquinoline-based anticancer agents, where the nitro group is reduced to a reactive electrophilic species that induces DNA damage and apoptosis selectively in oxygen-deprived cancer cells [1]. The meta-nitro regiochemistry offers a distinct reduction potential and radical anion stability compared to the para-nitro isomer, potentially yielding a different hypoxia-selectivity window. Procurement of this specific regioisomer is essential because para-nitro analogs like FLI-06 and flex-het compound 3a have been profiled primarily under normoxic conditions (IC50 3.8 μM for 3a in A2780 cells), leaving the hypoxia-dependent pharmacology of the meta-nitro tetrahydroquinoline unexplored [2].

Ethyl Ester as ADME Permeability Benchmark

With a clogP of 2.38 and TPSA of 82.67 Ų, the target compound sits in a favorable region of the BOILED-Egg plot for predicted human intestinal absorption and blood–brain barrier penetration [1]. In comparative ADME panels, this compound can serve as a permeability benchmark against the more lipophilic cyclohexyl ester FLI-06 (estimated clogP ~4.5) and the more polar free acid analog 2-(3-nitrophenyl)quinoline-4-carboxylic acid. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer experiments can quantify how the ethyl ester strikes a balance between passive diffusion and aqueous solubility, informing ester prodrug strategies for tetrahydroquinoline-based lead series where oral bioavailability is a key optimization parameter [2].

Application
Selection Property
Validation Focus
Shank3 PDZ interaction studies
Meta-nitro electronic pharmacophore
PDZ binding assay and co-crystallography
Synthetic derivatization platform
5-oxo ketone handle with orthogonal ester protection
Multi-step sequence integrity and product purity
Hypoxia-dependent cytotoxicity model
Meta-nitro reduction potential context
Hypoxia vs. normoxia viability endpoint
ADME permeability benchmarking
Balanced clogP/TPSA profile
PAMPA / Caco-2 comparative permeability
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